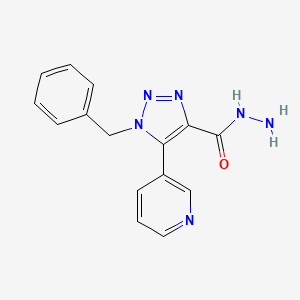
1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide
Overview
Description
“1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide” is a complex organic compound that contains several functional groups and rings, including a benzyl group, a pyridinyl group, a 1,2,3-triazole ring, and a carbohydrazide group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves the reaction of a benzyl halide with a pyridinyl-triazole, followed by the reaction with carbohydrazide .
Molecular Structure Analysis
The compound contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also has a pyridine ring, a six-membered ring with one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The nitrogen atoms in the triazole and pyridine rings could potentially act as nucleophiles in reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of nitrogen in the triazole and pyridine rings could increase its polarity .
Scientific Research Applications
Synthesis and Building Block Potential
1-Benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide and its analogs are valuable in chemical synthesis due to their potential as versatile building blocks. The synthesis of a series of (1H-1,2,3-triazol-4-yl)carbohydrazides, derived from 4-trichloroacetyl-1H-1,2,3-triazoles, highlights the utility of these compounds in constructing a variety of fluorinated heterocycles similar to rufinamide. These compounds, especially 2,6-difluorobenzylated 1,2,3-triazoles, are considered potential candidates for further biological activity assays due to their adherence to the Lipinski's rule of five (Bonacorso et al., 2017).
Acid-Base Properties
The acid-base properties of triazole derivatives, including those structurally related to 1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide, have been explored in ethanol-water mixtures. This study provides insights into the solvent effects on the acid-base behavior of these compounds, which is crucial for understanding their reactivity and potential applications in various chemical and biological contexts (Azimi et al., 2008).
Antimicrobial Activity
Compounds structurally similar to 1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide have shown promise in antimicrobial studies. For example, a series of 1,2,4-triazoles, including derivatives of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Such studies highlight the potential of these compounds in the development of new antimicrobial agents (Dave et al., 2007).
Photophysical Properties
The synthesis of inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes, including those related to 1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide, has provided insights into their structural similarities and differences in chemical and physical properties. These studies contribute to a deeper understanding of the photophysical properties of triazole derivatives, which could be important for applications in materials science and photodynamic therapy (Lo et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-5-pyridin-3-yltriazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c16-18-15(22)13-14(12-7-4-8-17-9-12)21(20-19-13)10-11-5-2-1-3-6-11/h1-9H,10,16H2,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMLQHSGKQJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)
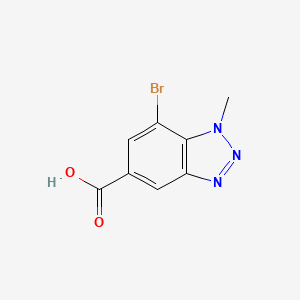

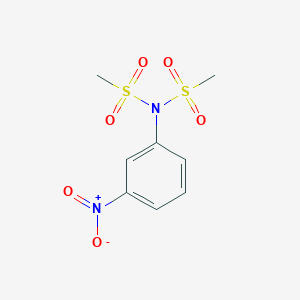
![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)

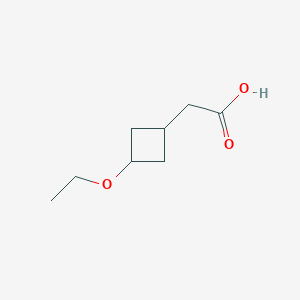

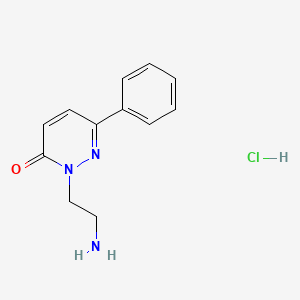
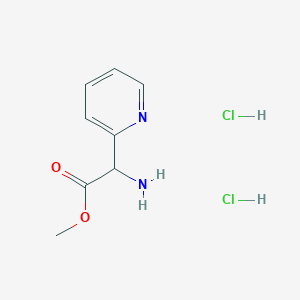
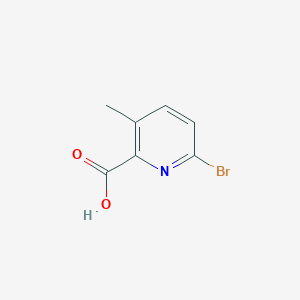

![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)